Cas no 7413-18-5 (3-[3-(trifluoromethyl)phenyl]but-2-enoic acid)
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid structure](https://es.kuujia.com/scimg/cas/7413-18-5x500.png)
7413-18-5 structure
Nombre del producto:3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
Número CAS:7413-18-5
MF:C11H9F3O2
Megavatios:230.183173894882
CID:5226192
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
-
- Renchi: 1S/C11H9F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)
- Clave inchi: ZDEDBZWATWFBJV-UHFFFAOYSA-N
- Sonrisas: C(F)(F)(F)C1=CC=CC(=C1)C(C)=CC(O)=O
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91910-0.25g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 0.25g |
$361.0 | 2023-02-11 | |
Chemenu | CM417040-250mg |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95%+ | 250mg |
$344 | 2023-03-10 | |
Chemenu | CM417040-1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95%+ | 1g |
$802 | 2023-03-10 | |
Enamine | EN300-91910-2.5g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 2.5g |
$1428.0 | 2023-02-11 | |
Enamine | EN300-91910-0.1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 0.1g |
$252.0 | 2023-02-11 | |
Enamine | EN300-91910-1.0g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 1.0g |
$727.0 | 2023-02-11 | |
Aaron | AR01EMQV-2.5g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95% | 2.5g |
$2373.00 | 2025-02-11 | |
Enamine | EN300-7354617-0.05g |
(2E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
Enamine | EN300-7354617-1.0g |
(2E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
1PlusChem | 1P01EMIJ-1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95% | 1g |
$1139.00 | 2024-04-21 |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid Literatura relevante
-
1. Book reviews
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
7413-18-5 (3-[3-(trifluoromethyl)phenyl]but-2-enoic acid) Productos relacionados
- 1803726-27-3(2-Bromo-1-(3-ethyl-4-(methylthio)phenyl)propan-1-one)
- 926262-82-0(1-(3-fluoro-4-methylphenyl)ethan-1-amine)
- 1396583-14-4(N-(2-oxothiolan-3-yl)-2-phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2148493-41-6(3-methyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanoic acid)
- 2138276-66-9(Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-bromo-7-cyclopropyl-)
- 1797618-34-8(N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide)
- 338962-32-6(9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine)
- 1612794-16-7(benzyl N-[(1S)-1-phenylbut-3-en-1-yl]carbamate)
- 2171701-64-5(5-(methoxymethyl)-1-oxa-4-azaspiro5.7tridecane)
- 1934636-28-8(2-cyclopentyloxolane-2-carboxylic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:7413-18-5)3-[3-(trifluoromethyl)phenyl]but-2-enoic acid

Pureza:99%
Cantidad:1g
Precio ($):651.0